molecular formula C10H13NO3 B14900782 4-Ethoxy-3-methoxybenzamide

4-Ethoxy-3-methoxybenzamide

Cat. No.: B14900782
M. Wt: 195.21 g/mol
InChI Key: RFLPEYQGCPOWNA-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzamide is an organic compound with the molecular formula C10H13NO3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of ethoxy and methoxy groups attached to the benzene ring, along with an amide functional group. It has a molecular weight of 195.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxybenzamide typically involves the reaction of 4-ethoxy-3-methoxybenzoic acid with an amine derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under mild conditions, often at room temperature, to yield the desired benzamide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, which plays a role in DNA repair and cell death pathways . This inhibition can result in the modulation of cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

  • 3-Ethoxy-4-methoxybenzamide
  • 3-Methoxybenzamide
  • 4-Ethoxybenzamide

Comparison: 4-Ethoxy-3-methoxybenzamide is unique due to the specific positioning of its ethoxy and methoxy groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in research and industrial applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-ethoxy-3-methoxybenzamide

InChI

InChI=1S/C10H13NO3/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3,(H2,11,12)

InChI Key

RFLPEYQGCPOWNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N)OC

Origin of Product

United States

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